2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester
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Overview
Description
2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester is an organic compound with a complex structure that includes amino, fluoro, and methoxy functional groups attached to a benzoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-Amino-4-fluoro-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as trimethylchlorosilane with methanol has been reported to provide good yields under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-Amino-4-fluoro-3-methoxy-benzoic acid.
Reduction: Formation of 2-Amino-4-fluoro-3-methoxy-benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target, while the methoxy group can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Shares the fluoro and methoxy substituents but lacks the amino group, leading to different reactivity and applications.
2-Amino-3-methoxybenzoic acid:
4-Amino-3-fluorobenzoic acid methyl ester: Similar structure but with different positioning of functional groups, resulting in distinct chemical behavior.
Uniqueness: 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYDTVFPXNLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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